molecular formula C15H22O2 B190851 Costic acid CAS No. 3650-43-9

Costic acid

Cat. No.: B190851
CAS No.: 3650-43-9
M. Wt: 234.33 g/mol
InChI Key: UJQGVDNQDFTTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Costic acid interacts with various biomolecules in biochemical reactions. It exhibits potent in vivo acaricidal activity against Varroa destructor . The compound is not toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM) .

Cellular Effects

This compound influences cell function by exhibiting acaricidal activity. It affects the cellular metabolism of Varroa destructor, a parasite that can attack and eliminate whole bee colonies within a period of a few years .

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully documented. Initial experiments have shown that this compound is not toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM), indicating that this compound could be used as a safe, low-cost, and efficient agent for controlling varroosis in honey bee colonies .

Metabolic Pathways

It is known to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known to interact with various transporters or binding proteins .

Subcellular Localization

It is known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on the available literature and may be subject to updates as new research findings emerge .

Preparation Methods

Synthetic Routes and Reaction Conditions

Costic acid can be synthesized via the allylic oxidation of β-selinene, a component of celery seed oil . This method involves the use of specific oxidizing agents under controlled conditions to achieve the desired transformation. The process is efficient and allows for the production of this compound on a gram scale.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, its extraction from natural sources such as Dittrichia viscosa remains a viable method. The plant material is typically subjected to solvent extraction, followed by purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Costic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the allylic oxidation of β-selinene.

    Reducing Agents: Employed in reduction reactions to modify the carboxylic acid group.

    Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products Formed

The primary product of interest is this compound itself, formed through the oxidation of β-selinene. Other potential products include derivatives of this compound formed through reduction or substitution reactions.

Properties

IUPAC Name

2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQGVDNQDFTTLZ-VNHYZAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190001
Record name Cosstic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-43-9
Record name Costic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Costic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cosstic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COSTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Costic acid
Reactant of Route 2
Costic acid
Reactant of Route 3
Costic acid
Reactant of Route 4
Costic acid
Reactant of Route 5
Costic acid
Reactant of Route 6
Costic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.